2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
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Overview
Description
2-[7,7-DIMETHYL-4-(3-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of a quinoline derivative and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
For the quinoline derivative, the synthesis often involves the cyclization of aniline derivatives with ketones or aldehydes. The final step involves the coupling of the quinoline and thiophene intermediates under conditions that promote the formation of the desired carbonitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinoline moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 3,4-dimethylthiophene and thieno[3,2-d]pyrimidine share structural similarities with the thiophene moiety.
Quinoline Derivatives: Compounds such as 2-phenylethyl-quinoline and 4-methylquinoline are structurally related to the quinoline part of the molecule.
Uniqueness
What sets 2-[7,7-DIMETHYL-4-(3-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE apart is the combination of the quinoline and thiophene rings, which may confer unique chemical and biological properties. This dual functionality could enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C29H32N2O2S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,6,8-tetrahydroquinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C29H32N2O2S/c1-18-9-8-10-19(13-18)21-14-26(33)31(23-15-29(2,3)16-24(32)27(21)23)28-22(17-30)20-11-6-4-5-7-12-25(20)34-28/h8-10,13,21H,4-7,11-12,14-16H2,1-3H3 |
InChI Key |
FUIZVHNIOPFDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)N(C3=C2C(=O)CC(C3)(C)C)C4=C(C5=C(S4)CCCCCC5)C#N |
Origin of Product |
United States |
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